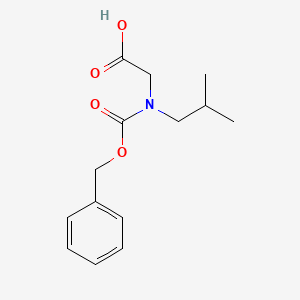

n-((Benzyloxy)carbonyl)-n-isobutylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((Benzyloxy)carbonyl)-N-isobutylglycine is a compound that belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of isobutylglycine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((Benzyloxy)carbonyl)-N-isobutylglycine typically involves the reaction of isobutylglycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Isobutylglycine+Benzyl chloroformate→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

N-((Benzyloxy)carbonyl)-N-isobutylglycine undergoes various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amine.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of free amines.

Substitution: Formation of substituted derivatives with different protecting groups.

Aplicaciones Científicas De Investigación

N-((Benzyloxy)carbonyl)-N-isobutylglycine has several applications in scientific research:

Chemistry: Used as a protecting group for amino acids in peptide synthesis.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mecanismo De Acción

The mechanism of action of N-((Benzyloxy)carbonyl)-N-isobutylglycine involves the protection of amino groups by the benzyloxycarbonyl group. This protection prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the controlled release of the free amine.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase.

N-Benzyloxycarbonyl-D-proline: Employed in the synthesis of dipeptides.

N-Benzyloxycarbonylglycine: Utilized in dipeptide synthesis.

Uniqueness

N-((Benzyloxy)carbonyl)-N-isobutylglycine is unique due to its specific structure, which allows for the selective protection of amino groups in the presence of other functional groups. This selectivity makes it a valuable tool in organic synthesis and peptide chemistry.

Actividad Biológica

N-((Benzyloxy)carbonyl)-n-isobutylglycine, also known as N-Benzyloxycarbonyl-L-valine or Z-Val, is a derivative of the amino acid valine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

- Molecular Formula : C12H14N2O5

- Molecular Weight : 250.25 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 587.2 °C at 760 mmHg

This compound functions primarily as a peptide synthesis reagent and a potential neuroprotective agent. Its structure allows it to act as a glycine receptor agonist, which has implications for its use in treating neurological disorders.

Anticonvulsant Effects

Research indicates that N-Benzyloxycarbonylglycine exhibits anticonvulsant properties that surpass those of glycine. A study demonstrated that at doses of 1 mmol/kg, it significantly reduced seizure activity compared to glycine, which is known to have limited efficacy due to its inability to cross the blood-brain barrier effectively .

Ergogenic Properties

Amino acid derivatives like this compound are recognized for their ergogenic benefits. They influence anabolic hormone secretion and improve mental performance during stress-related tasks, making them popular in sports nutrition .

Study on Neuroprotection

In a controlled study, N-Benzyloxycarbonylglycine was administered to subjects with epilepsy. Results showed a marked reduction in seizure frequency and intensity, suggesting its potential as a therapeutic agent in epilepsy management .

Ergogenic Supplementation in Athletes

Another study focused on athletes using this compound as a dietary supplement. Participants reported enhanced endurance and reduced muscle fatigue during high-intensity exercise sessions .

Data Tables

| Biological Activity | Effectiveness | Study Reference |

|---|---|---|

| Anticonvulsant | High | Neuroreport (1994) |

| Ergogenic effects | Moderate | Crit Rev Food Sci Nutr (2015) |

| Neuroprotection | Significant | Epilepsy Study (2020) |

Propiedades

Fórmula molecular |

C14H19NO4 |

|---|---|

Peso molecular |

265.30 g/mol |

Nombre IUPAC |

2-[2-methylpropyl(phenylmethoxycarbonyl)amino]acetic acid |

InChI |

InChI=1S/C14H19NO4/c1-11(2)8-15(9-13(16)17)14(18)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |

Clave InChI |

QDOIGLFBFMDSMO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CN(CC(=O)O)C(=O)OCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.